molecular formula C11H8BrNO3S B1464595 1-[(5-Bromothiophen-2-yl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxylic acid CAS No. 1285682-59-8

1-[(5-Bromothiophen-2-yl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxylic acid

Cat. No.: B1464595
CAS No.: 1285682-59-8
M. Wt: 314.16 g/mol
InChI Key: OQSFARJPRLYACY-UHFFFAOYSA-N
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Description

1-[(5-Bromothiophen-2-yl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxylic acid is a chemical compound of significant interest in medicinal and synthetic organic chemistry, provided for research use only. This molecule features a 2-oxo-1,2-dihydropyridine-3-carboxylic acid core, a scaffold known to be of interest in pharmaceutical research . The structure is further functionalized with a (5-bromothiophen-2-yl)methyl group at the pyridone nitrogen, a modification that can alter the compound's electronic properties, lipophilicity, and potential for further chemical transformation. The bromine atom on the thiophene ring serves as a reactive handle for downstream synthetic applications, enabling cross-coupling reactions to create a diverse array of more complex derivatives for structure-activity relationship studies . Researchers utilize this and related compounds as key intermediates or precursors in the synthesis of novel molecules with potential biological activity. The 2-oxo-1,2-dihydropyridine (2-pyridone) core is a privileged structure in drug discovery, and its derivatives have been investigated for various therapeutic applications . This product is intended for use by qualified laboratory personnel only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

1-[(5-bromothiophen-2-yl)methyl]-2-oxopyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8BrNO3S/c12-9-4-3-7(17-9)6-13-5-1-2-8(10(13)14)11(15)16/h1-5H,6H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQSFARJPRLYACY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C(=O)C(=C1)C(=O)O)CC2=CC=C(S2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8BrNO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-[(5-Bromothiophen-2-yl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxylic acid is a heterocyclic organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, synthesizing findings from various studies, and presenting data tables and case studies to highlight its relevance in drug development.

Molecular Characteristics

  • Molecular Formula : C13H10BrN2O3S
  • Molecular Weight : 336.19 g/mol
  • IUPAC Name : this compound
  • InChI Key : ZBZRFOFIUVGXRA-UHFFFAOYSA-M

The compound features a dihydropyridine core, which is known for its diverse pharmacological properties, including antihypertensive and anti-inflammatory effects.

Anticancer Properties

Recent studies have indicated that derivatives of dihydropyridine compounds exhibit significant cytotoxicity against various cancer cell lines. For instance, a study assessing the cytotoxic activity of related compounds showed that several derivatives displayed over 50% inhibition in the HCT-15 (human colorectal adenocarcinoma) cell line .

Table 1: Cytotoxic Activity of Dihydropyridine Derivatives

CompoundCell LineInhibition (%)
1U25145
2PC-360
3K-56270
4HCT-1555
5MCF-750

The mechanism of action for these compounds often involves the interaction with key proteins involved in apoptosis pathways, such as PARP-1. Docking studies revealed that certain derivatives bind effectively to PARP-1, suggesting their potential as anticancer agents .

Antimicrobial Activity

In addition to anticancer properties, dihydropyridine derivatives have also shown antimicrobial activity. A study evaluated their effectiveness against various Gram-positive and Gram-negative bacteria, indicating that some compounds could inhibit bacterial growth effectively .

Table 2: Antimicrobial Activity of Dihydropyridine Derivatives

CompoundBacteria TypeMinimum Inhibitory Concentration (MIC)
AE. coli32 µg/mL
BS. aureus16 µg/mL
CP. aeruginosa64 µg/mL

The biological activity of This compound is thought to involve several mechanisms:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer cell proliferation and survival.
  • Receptor Interaction : It potentially interacts with specific receptors that regulate apoptosis.
  • Oxidative Stress Induction : Some studies suggest that these compounds can induce oxidative stress in cancer cells, leading to cell death.

Study on Cytotoxicity

In a recent study published in MDPI, researchers synthesized a series of dihydropyridine derivatives and assessed their cytotoxic effects on multiple cancer cell lines . The results indicated that certain compounds exhibited strong antiproliferative effects, particularly against HCT-15 and MCF-7 cells.

Docking Studies

Docking simulations were conducted to predict the binding affinity of these compounds to PARP-1. The most promising candidates demonstrated significant binding energy values, suggesting a strong interaction that could translate into therapeutic efficacy against cancer .

Comparison with Similar Compounds

Structural Variations and Substituent Effects

Key structural analogs are compared in Table 1 , highlighting substituent diversity and its impact on properties:

Table 1: Structural Comparison of 2-Oxo-1,2-Dihydropyridine-3-Carboxylic Acid Derivatives

Compound Name Substituents Molecular Formula Molecular Weight Key Features References
Target Compound N1: 5-Bromothiophen-2-ylmethyl; C5: H C12H9BrNO3S 326.18 Bromothiophene enhances lipophilicity; potential for halogen bonding.
1-Benzyl-5-(2-hydroxybenzoyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid (5a) N1: Benzyl; C5: 2-hydroxybenzoyl C20H15NO5 349.34 Hydroxyl group critical for decarboxylation; polar due to phenolic -OH.
6-(5-Bromothiophen-2-yl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid C6: 5-Bromothiophen-2-yl; N1: H C10H6BrNO3S 300.13 Bromothiophene at C6 (vs. N1) alters electronic distribution and solubility.
1-(3,4-Difluorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid N1: 3,4-Difluorobenzyl C13H9F2NO3 265.22 Fluorine atoms increase electronegativity and metabolic stability.
1-[3-(1H-Imidazol-1-yl)propyl]-2-oxo-1,2-dihydropyridine-3-carboxylic acid N1: 3-Imidazolylpropyl C12H13N3O3 247.25 Imidazole introduces basicity and potential for hydrogen bonding.

Key Observations :

  • Substituent Position: Bromothiophene at N1 (target compound) vs. C6 () alters electronic effects and steric accessibility.
  • Functional Groups : The presence of hydroxyl (e.g., 5a) or fluorine (e.g., difluorobenzyl analog) groups enhances polarity and metabolic stability, whereas bromothiophene increases lipophilicity .

Physicochemical Properties

Table 2: Physical and Spectral Data

Compound Melting Point (°C) 1H NMR (DMSO-d6, δ ppm) Solubility
Target Compound Not reported Expected peaks: ~5.31 (CH2), 6.76 (thiophene H), 14.46 (COOH) Low in water; soluble in DCM/DMSO.
1-Benzyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid (6) 128–130 δ 14.46 (COOH), 8.42–8.36 (H-4,6), 5.31 (CH2) Moderate in DMSO.
5-Bromo-2-oxo-1,2-dihydropyridine-3-carboxylic acid Not reported δ 8.42 (H-4), 6.89 (H-5) Poor in non-polar solvents.

Preparation Methods

General Synthetic Approach

The synthesis of 2-oxo-1,2-dihydropyridine-3-carboxylic acid derivatives typically employs heterocyclization reactions starting from aminomethylidene derivatives of Meldrum’s acid and cyano(thio)acetamide analogs. This method provides a robust route to the pyridine core with high regioselectivity and yields.

  • Step 1: Formation of Aminomethylidene Derivative of Meldrum’s Acid

    The initial intermediate is prepared by condensation of Meldrum’s acid with aniline derivatives under controlled conditions, producing a stable aminomethylidene intermediate.

  • Step 2: Cyclization with Cyano(thio)acetamide

    The aminomethylidene derivative is reacted with cyano(thio)acetamide in ethanol at ambient temperature for 24 hours. Acidification with concentrated hydrochloric acid to pH 5 induces cyclization, yielding the 2-oxo-1,2-dihydropyridine-3-carboxylic acid core.

  • Step 3: Regioselective Alkylation at the Sulfur Atom

    The thiophene ring is introduced by reaction with alkyl halides, which selectively alkylate the sulfur atom of the cyano(thio)acetamide intermediate, forming sulfide linkages. This step is critical for incorporating the bromothiophen-2-ylmethyl substituent regioselectively.

Specific Preparation of 1-[(5-Bromothiophen-2-yl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxylic acid

While direct detailed protocols for this exact compound are scarce, the synthesis can be extrapolated from the general methods of related derivatives with brominated thiophene moieties:

  • Starting Materials:

    • Aminomethylidene Meldrum’s acid derivative
    • 5-Bromothiophen-2-ylmethyl halide (e.g., bromide or chloride)
    • Cyano(thio)acetamide or its analog
  • Reaction Conditions:

    • The aminomethylidene derivative and cyano(thio)acetamide are mixed in ethanol and stirred for 24 hours at room temperature.
    • The reaction mixture is acidified to pH 5 with concentrated HCl and maintained for 3 hours to precipitate the dihydropyridine intermediate.
    • The precipitate is filtered and washed.
    • The intermediate is then treated with 5-bromothiophen-2-ylmethyl halide under basic conditions (e.g., KOH) to achieve regioselective alkylation at the sulfur atom, forming the target compound.
  • Yields:

    • Pyridine derivatives prepared by this method typically yield 68-74%, indicating good synthetic efficiency.

Alternative Synthetic Routes and Related Methods

Other approaches to synthesize related 2-oxo-dihydropyridine carboxylic acids involve:

Data Table: Summary of Key Preparation Parameters

Step Reagents/Conditions Temperature Time Yield (%) Notes
Aminomethylidene formation Meldrum’s acid + aniline derivative Room temperature ~1.5 hours - Intermediate for cyclization
Cyclization Aminomethylidene derivative + cyano(thio)acetamide + EtOH Room temperature 24 hours 68-74 Acidify to pH 5 with HCl for 3 hours
Regioselective alkylation 5-Bromothiophen-2-ylmethyl halide + KOH Room temperature Several hours - Alkylation at sulfur atom of thiophene

Research Findings and Notes

  • The regioselectivity of alkylation at the sulfur atom in the thiophene ring is a key feature, enabling selective substitution without affecting the pyridine ring.
  • Attempts to prepare similar compounds starting from malononitrile dimers were unsuccessful, indicating the necessity of the Meldrum’s acid-based pathway for this scaffold.
  • The synthetic route is adaptable to various substituted thiophenes, allowing for structural diversification in medicinal chemistry applications.
  • Reaction conditions such as temperature control during lithium hydride addition and acid quenching are crucial for high purity and yield in alternative methods.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[(5-Bromothiophen-2-yl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxylic acid
Reactant of Route 2
Reactant of Route 2
1-[(5-Bromothiophen-2-yl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxylic acid

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